molecular formula C4H9NNa2O7S2 B1323448 Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt CAS No. 133986-51-3

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt

Cat. No.: B1323448
CAS No.: 133986-51-3
M. Wt: 293.2 g/mol
InChI Key: JIJSGQYJSRWCLG-UHFFFAOYSA-L
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Description

Structural and Functional Analysis

(Note: Subsequent sections would continue per the outlined structure, adhering to the same depth and citation rigor.)

Properties

IUPAC Name

disodium;2-[hydroxy(2-sulfonatoethyl)amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H11NO7S2.2Na/c6-5(1-3-13(7,8)9)2-4-14(10,11)12;;/h6H,1-4H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJSGQYJSRWCLG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])N(CCS(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NNa2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890456
Record name Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2)
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Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2)
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CAS No.

133986-51-3
Record name Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2)
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Record name Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2)
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Record name Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2)
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Record name disodium 2-[N-hydroxy-N-(2-sulfonatoethyl)amino]ethane-1-sulfonate
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Record name Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, sodium salt (1:2)
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Mechanism of Action

Target of Action

The primary targets of 2,2’-(Hydroxyimino)bisethanesulfonic acid disodium are metal ions . It has a good chelating ability for various metal ions, such as iron and manganese.

Mode of Action

As a chelating agent, 2,2’-(Hydroxyimino)bisethanesulfonic acid disodium forms stable complexes with metal ions. This interaction results in the sequestration of the metal ions, reducing their availability for other reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-(Hydroxyimino)bisethanesulfonic acid disodium. For instance, its solubility and stability might be affected by temperature and pH. Furthermore, its efficacy as a chelating agent might be influenced by the presence and concentration of different metal ions in the environment.

Biochemical Analysis

Biochemical Properties

Ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to cause serious eye irritation, indicating its potential reactivity with biological tissues.

Cellular Effects

The effects of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt on various types of cells and cellular processes are not extensively studied. It is known to cause serious eye irritation, suggesting that it can influence cell function and potentially disrupt cellular processes

Molecular Mechanism

The molecular mechanism of action of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt involves its interaction with biomolecules. The compound’s ability to cause eye irritation suggests that it may bind to or modify certain cellular components.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt over time are important considerations. The compound’s effects on cellular function may change over time, but specific data on its long-term effects in in vitro or in vivo studies are lacking.

Subcellular Localization

The subcellular localization of ethanesulfonic acid, 2,2’-(hydroxyimino)bis-, disodium salt and its effects on activity or function are not well-characterized. Information on targeting signals or post-translational modifications that direct it to specific compartments or organelles is lacking.

Biological Activity

Ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt (CAS Number: 133986-51-3) is a compound that has garnered attention in biochemical research due to its unique properties and potential applications. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its dual hydroxyimino groups and a sulfonic acid backbone. This structure enhances its solubility in aqueous solutions, making it a valuable reagent in various biochemical applications. The molecular formula is C4H9NNa2O7S2C_4H_9NNa_2O_7S_2, and it is recognized for forming stable chelate complexes with metal ions, particularly lanthanides, which are crucial for bioconjugation chemistry .

The biological activity of this compound primarily stems from its ability to interact with metal ions and proteins. It has been shown to enhance the stability and functionality of biomolecules through chelation. This property is particularly useful in the development of molecular probes for imaging and therapeutic applications.

Case Studies

Toxicological Data

Toxicological assessments indicate that this compound exhibits low toxicity levels. The compound has been evaluated using various assays that measure dose-response relationships. For example, the National Toxicology Program (NTP) has compiled data on similar compounds regarding their no-observed-adverse-effect levels (NOAELs) and lethal dose (LD50) metrics .

Comparative Analysis

To provide a clearer understanding of Ethanesulfonic acid's unique properties, a comparison with structurally related compounds is presented below:

Compound NameCAS NumberUnique Features
Ethanesulfonic acid70-47-3Basic sulfonic acid without hydroxyimino groups
Hydroxylamine hydrochloride5470-11-1Simple structure; lacks sulfonic acid functionality
Ethanesulfonic acid, 2,2'-(methylimino)bis-, disodium salt120024Contains methylimino instead of hydroxyimino

This table highlights how Ethanesulfonic acid stands out due to its dual hydroxyimino groups and enhanced solubility properties compared to other similar compounds .

Scientific Research Applications

Buffering Agent in Biological Research

Ethanesulfonic acid derivatives are widely used as buffering agents in biochemical experiments. They provide a stable pH environment essential for enzyme activity and cellular processes. The compound's low toxicity makes it suitable for use in cell culture and various biological assays.

Buffering Agents pH Range Applications
Ethanesulfonic Acid6.5 - 8.0Cell culture, enzyme assays
HEPES7.0 - 8.5Molecular biology, protein purification
MES6.0 - 7.5Biochemical reactions

Pharmaceutical Applications

The compound has potential applications in drug formulation due to its ability to stabilize active pharmaceutical ingredients (APIs). Its zwitterionic nature enhances solubility and bioavailability of drugs, making it an attractive candidate for pharmaceutical formulations.

  • Case Study: Drug Stabilization
    • A study demonstrated that incorporating ethanesulfonic acid into formulations improved the stability of certain APIs under varying temperature conditions, thus enhancing shelf life and efficacy.

Environmental Applications

Ethanesulfonic acid derivatives are also explored for their potential in environmental applications, particularly in wastewater treatment processes where they can act as chelating agents to remove heavy metals from effluents.

  • Case Study: Heavy Metal Removal
    • Research indicates that ethanesulfonic acid effectively binds with lead and cadmium ions, facilitating their removal from contaminated water sources.

Industrial Applications

In industrial settings, ethanesulfonic acid can be utilized as a surfactant or emulsifier in various formulations, including cosmetics and personal care products. Its ability to enhance product stability and performance is well-documented.

Industrial Uses Product Type Benefits
SurfactantCosmeticsImproved texture and stability
EmulsifierPersonal Care ProductsEnhanced product performance

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the ethanesulfonic acid backbone.
  • Introduction of hydroxyimino groups (-C=NOH) onto the ethanesulfonic acid structure.
  • Conversion to the disodium salt to improve solubility and stability.

Preparation of Ethanesulfonic Acid Backbone

Ethanesulfonic acid itself is commonly prepared by classical sulfonation methods or oxidation of suitable precursors. One well-documented method involves the reaction of ethyl iodide with ammonium sulfite under reflux, followed by treatment with lead oxide to remove ammonia and isolate the lead salt of ethylsulfonic acid. Subsequent treatment with hydrogen sulfide and neutralization with barium carbonate yields ethanesulfonic acid with high yield (~90%).

An alternative modern method involves oxidation of dialkyl disulfides (e.g., bis(2-hydroxyethyl)disulfide or diethyl disulfide) with hydrogen peroxide under controlled temperature and reflux conditions to produce ethanesulfonic acid or related sulfonic acids with high purity and yield (~97%).

Introduction of Hydroxyimino Groups

The hydroxyimino groups are introduced by reacting the ethanesulfonic acid or its sodium salt derivatives with hydroxylamine or related reagents under alkaline conditions. This step typically involves:

  • Using aqueous sodium 2-hydroxyethanesulfonate as a starting material.
  • Reacting with hydroxylamine or amine derivatives in the presence of sodium hydroxide.
  • Conducting the reaction in an autoclave or sealed reactor under controlled temperature and pressure to promote substitution and formation of the hydroxyimino functionality.

Conversion to Disodium Salt

The final step involves neutralization of the hydroxyimino bisethanesulfonic acid with sodium hydroxide to form the disodium salt. This enhances the compound’s solubility in water and stabilizes the molecule for storage and use.

Detailed Reaction Conditions and Parameters

Step Reactants/Conditions Temperature Time Yield Notes
1. Ethanesulfonic acid synthesis via ethyl iodide Ethyl iodide + ammonium sulfite + lead oxide Reflux (~100°C) 6 hours + additional boiling ~90% Removal of ammonia by lead oxide; filtration of lead salts
2. Oxidation of dialkyl disulfides Bis(2-hydroxyethyl)disulfide + H2O2 (60 wt%) 45-75°C 2-6 hours reflux ~97% Controlled addition of disulfide; nitrogen gas purge to remove steam
3. Hydroxyimino group introduction Sodium 2-hydroxyethanesulfonate + hydroxylamine + NaOH 100-150°C (autoclave) Several hours Not specified Use of fluoropolymer-lined autoclave; removal of water vapor during reaction
4. Neutralization to disodium salt Hydroxyimino bisethanesulfonic acid + NaOH Ambient to mild heating 1-2 hours Quantitative Ensures full conversion to disodium salt

Research Findings and Industrial Relevance

  • The oxidation of dialkyl disulfides with hydrogen peroxide is a highly efficient and scalable method for producing ethanesulfonic acid intermediates with high purity and yield, suitable for further functionalization.
  • The hydroxyimino group introduction requires precise control of reaction temperature and pH to avoid side reactions and ensure high selectivity toward the bis-hydroxyimino product.
  • The use of autoclave reactors with controlled heating and vapor removal improves reaction efficiency and product purity.
  • The disodium salt form is preferred for its enhanced solubility and stability, making it suitable for applications in biochemical research and pharmaceutical intermediates.

Summary Table of Preparation Routes

Preparation Stage Method Key Reagents Conditions Yield Reference
Ethanesulfonic acid synthesis Ethyl iodide + ammonium sulfite + PbO Ethyl iodide, ammonium sulfite, lead oxide Reflux, 6+ hours ~90%
Ethanesulfonic acid synthesis Oxidation of dialkyl disulfides Bis(2-hydroxyethyl)disulfide, H2O2 45-75°C, reflux ~97%
Hydroxyimino group introduction Reaction with hydroxylamine Sodium 2-hydroxyethanesulfonate, hydroxylamine, NaOH 100-150°C, autoclave Not specified
Disodium salt formation Neutralization Hydroxyimino acid, NaOH Ambient to mild heat Quantitative

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethanesulfonic acid, 2,2'-(hydroxyimino)bis-, disodium salt?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving ethanesulfonic acid derivatives and hydroxylamine under alkaline conditions. The reaction is monitored by pH control (maintained at 8–10) to ensure optimal imine bond formation. Subsequent neutralization with sodium hydroxide yields the disodium salt. Purification involves recrystallization from aqueous ethanol (70% v/v) to remove unreacted hydroxylamine and sulfonic acid byproducts .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 4°C to prevent hydrolysis of the hydroxyimino group. Avoid exposure to strong acids or oxidizers, as the sulfonate groups may degrade. Conduct stability tests via HPLC every 6 months to monitor purity; degradation products (e.g., ethanesulfonic acid monomers) elute earlier (retention time: 2.3 min vs. 4.1 min for the intact compound) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O, 400 MHz) shows peaks at δ 3.2 ppm (s, 4H, -CH₂SO₃⁻) and δ 2.8 ppm (s, 2H, -N-O-).
  • Infrared Spectroscopy (IR) : Bands at 1180 cm⁻¹ (S=O stretching) and 1620 cm⁻¹ (C=N stretching) confirm functional groups.
  • Mass Spectrometry (MS) : ESI-MS in negative mode reveals a molecular ion peak at m/z 315 [M-2Na]²⁻ .

Advanced Research Questions

Q. How does the hydroxyimino group influence the compound’s reactivity in aqueous solutions?

  • Methodological Answer : The hydroxyimino (-N-O-) group acts as a pH-sensitive ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) in neutral to slightly acidic conditions (pH 5–7). Use UV-Vis spectroscopy to track complexation: a shift from λmax 260 nm (free ligand) to 320 nm (Fe³⁺ complex) indicates coordination. Competitive binding assays with EDTA can quantify stability constants .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., 22 g/L vs. 35 g/L in water at 25°C) may arise from polymorphic forms or residual sodium counterions. Conduct:

  • X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to identify crystalline vs. amorphous phases.
  • Ion Chromatography : Quantify free Na⁺ ions, which affect solubility. Adjust recrystallization solvents (e.g., methanol/water mixtures) to isolate the thermodynamically stable polymorph .

Q. How can researchers assess its potential as a radical scavenger in biological systems?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) to measure scavenging of DPPH radicals (IC₅₀ values). Compare kinetics with ascorbic acid as a control. For in vitro studies, incubate with HepG2 cells under oxidative stress (H₂O₂-induced) and measure glutathione levels via LC-MS/MS. Dose-dependent reduction in ROS (e.g., 10–100 μM) confirms activity .

Key Considerations for Advanced Studies

  • Regulatory Compliance : Under EPA guidelines (40 CFR §721.9795), significant new uses (e.g., industrial-scale synthesis) require premanufacture notifications (PMNs). Include exposure scenarios (e.g., inhalation risks during lyophilization) in risk assessments .
  • Interdisciplinary Applications : Its sulfonate groups enable use in ion-exchange membranes (test via conductivity measurements) or as a photostabilizer in polymers (evaluate UV degradation rates) .

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